molecular formula C30H22N4O3S4 B2697260 N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-4-(4-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]carbamoyl}phenoxy)benzamide CAS No. 325987-85-7

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-4-(4-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]carbamoyl}phenoxy)benzamide

Cat. No.: B2697260
CAS No.: 325987-85-7
M. Wt: 614.77
InChI Key: CJLKRJUVWUDDLO-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-4-(4-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]carbamoyl}phenoxy)benzamide: is a complex organic compound characterized by its unique structure, which includes benzothiazole rings and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-4-(4-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]carbamoyl}phenoxy)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the sulfanyl group. The final steps involve the formation of the amide bond and the attachment of the phenoxy group. Common reagents used in these reactions include sulfur, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-4-(4-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]carbamoyl}phenoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the benzothiazole rings or the amide bond.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole rings or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups results in sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole rings.

Scientific Research Applications

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-4-(4-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]carbamoyl}phenoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide
  • 4-[4-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)carbamoyl]phenoxy]benzamide

Uniqueness

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-4-(4-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]carbamoyl}phenoxy)benzamide stands out due to its dual benzothiazole rings and multiple sulfanyl groups, which confer unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-[4-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N4O3S4/c1-38-29-33-23-13-7-19(15-25(23)40-29)31-27(35)17-3-9-21(10-4-17)37-22-11-5-18(6-12-22)28(36)32-20-8-14-24-26(16-20)41-30(34-24)39-2/h3-16H,1-2H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLKRJUVWUDDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)N=C(S6)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N4O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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